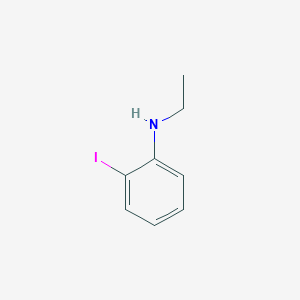

N-ethyl-2-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

N-ethyl-2-iodoaniline |

InChI |

InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |

InChI Key |

WQNXDOPZKIHJEX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-ethyl-2-iodoaniline from 2-iodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-ethyl-2-iodoaniline from 2-iodoaniline, a key transformation in the development of various pharmaceutical and research compounds. Two primary synthetic methodologies, Reductive Amination and Direct N-Alkylation, are presented with detailed experimental protocols. All quantitative data is summarized for clear comparison, and logical workflows are visualized to aid in experimental design and execution.

Synthetic Approaches

The ethylation of 2-iodoaniline can be effectively achieved through two principal synthetic routes:

-

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 2-iodoaniline and acetaldehyde, which is subsequently reduced in situ to the desired this compound. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and high selectivity, which minimizes over-alkylation and reduction of the starting aldehyde.[1][2][3]

-

Direct N-Alkylation: This method involves the direct reaction of 2-iodoaniline with an ethylating agent, such as ethyl iodide, in the presence of a base. Potassium carbonate is a commonly used base for this type of transformation.[4] This approach is straightforward but may require careful control of reaction conditions to avoid the formation of diethylated byproducts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthetic methods.

Table 1: Reagents and Stoichiometry

| Method | Starting Material | Reagent 1 | Reagent 2 | Base/Reducing Agent | Solvent |

| Reductive Amination | 2-Iodoaniline | Acetaldehyde | - | Sodium Triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Direct N-Alkylation | 2-Iodoaniline | Ethyl Iodide | - | Potassium Carbonate | Acetonitrile or Acetone |

Table 2: Reaction Conditions and Yields (Representative)

| Method | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Reductive Amination | Room Temperature | 1 - 4 | 75 - 90 |

| Direct N-Alkylation | Reflux | 6 - 12 | 60 - 80 |

Experimental Protocols

Method 1: Reductive Amination

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.[1][3][5]

Materials:

-

2-Iodoaniline

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-iodoaniline (1.0 eq) in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.2-1.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Method 2: Direct N-Alkylation

This protocol is based on general procedures for the N-alkylation of anilines.[4]

Materials:

-

2-Iodoaniline

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile or Acetone, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, combine 2-iodoaniline (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or acetone.

-

To this suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization Data for this compound

The synthesized this compound can be characterized using standard analytical techniques.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), quartet for the methylene (-CH₂) group of the ethyl moiety, and a triplet for the methyl (-CH₃) group of the ethyl moiety. |

| ¹³C NMR | Aromatic carbon signals, with the carbon bearing the iodine atom being significantly downfield. Signals for the methylene and methyl carbons of the ethyl group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of this compound (C₈H₁₀IN, MW: 247.08 g/mol ). |

| Infrared (IR) | N-H stretching vibration (if mono-ethylation is successful), C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations. |

Visualized Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying chemical transformations, the following diagrams are provided.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

N-Ethyl-2-iodoaniline: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-ethyl-2-iodoaniline. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a consolidated resource for this specific aniline derivative. This document presents available data in a structured format and outlines standard experimental methodologies for the determination of key chemical properties.

Core Physicochemical Properties

Table 1: Core Identifiers and Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonyms | N-ethyl-N-(2-iodophenyl)amine | Sigma-Aldrich |

| CAS Number | 133286-16-5 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₀IN | PubChemLite[1] |

| Molecular Weight | 247.08 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 246.9858 Da | PubChemLite[1] |

| Predicted XLogP | 2.9 | PubChemLite[1] |

| InChI Key | WQNXDOPZKIHJEX-UHFFFAOYSA-N | Sigma-Aldrich |

Note: XLogP is a computationally predicted value for the logarithm of the octanol-water partition coefficient (LogP).

Experimental Protocols for Property Determination

For properties where experimental data is not available, standard laboratory protocols can be employed for their determination. The following sections detail generalized, yet widely accepted, methodologies for key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus with a heated metal block.[5][6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[5][7]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a fundamental physical constant for volatile substances.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[8]

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[8][9]

-

Observation: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[8][9] The barometric pressure should be recorded as boiling points are pressure-dependent.[10]

Solubility Determination

Solubility provides insight into a compound's polarity and is crucial for applications in drug delivery, formulation, and environmental science.

Methodology: Qualitative Shake-Flask Method

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is selected.

-

Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).[11]

-

Equilibration: The mixture is vigorously agitated (shaken) to facilitate dissolution. The process can be aided by gentle heating if necessary, followed by cooling to a standard temperature (e.g., 25°C) to allow equilibrium to be reached.[12][13]

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The compound's solubility is then qualitatively classified (e.g., soluble, slightly soluble, insoluble). For quantitative analysis, the supernatant would be analyzed by a suitable technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[14]

-

Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[14]

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[15]

Workflow for Physicochemical Characterization

The systematic characterization of a novel or under-studied chemical entity like this compound is a foundational step in any research or development pipeline. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the physicochemical profiling of a research compound.

This guide serves as a foundational document for this compound. The provided methodologies offer a clear path for the experimental determination of its core properties, enabling further research and application in drug discovery and chemical synthesis.

References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. N-ethyl-3-iodoaniline | C8H10IN | CID 43088811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-4-iodoaniline | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chemconnections.org [chemconnections.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

N-ethyl-2-iodoaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-iodoaniline is a halogenated aromatic amine that serves as a versatile synthetic intermediate in the development of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, alongside detailed experimental protocols for its synthesis. Furthermore, this document elucidates the role of this compound as a building block in the synthesis of more complex molecules, a critical aspect for professionals in drug discovery and development.

Chemical Properties and Identification

This compound is a substituted aniline with an ethyl group attached to the nitrogen atom and an iodine atom at the ortho position of the benzene ring. This substitution pattern provides a reactive handle for various organic transformations.

| Property | Value | Citation |

| CAS Number | 133286-16-5 | [1] |

| Molecular Formula | C₈H₁₀IN | |

| Molecular Weight | 247.08 g/mol | [1] |

| IUPAC Name | N-ethyl-2-iodobenzenamine | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-iodoaniline. The following protocol is a representative method for this transformation.

Experimental Protocol: N-Alkylation of 2-Iodoaniline

Objective: To synthesize this compound via the reductive amination of 2-iodoaniline with acetaldehyde.

Materials:

-

2-Iodoaniline

-

Acetaldehyde

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium formate

-

2-Propanol

-

Water

-

Dichloromethane

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

To a flask containing Pd/C (0.5 mmol), add 2-propanol (90 ml).

-

Dissolve ammonium formate (50 mmol) in water (10 ml) and transfer it to the flask.

-

Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.

-

Add 2-iodoaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

-

Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure at 45-50°C.

-

Dilute the resulting residue with dichloromethane and wash with a brine solution.

-

Separate the organic phase and dry it over anhydrous Na₂SO₄.

-

Distill the organic layer under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to obtain pure this compound.[2]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the iodine atom allows for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, enabling the introduction of diverse functional groups. The secondary amine functionality can participate in cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in many biologically active compounds.

The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram:

This diagram illustrates a logical workflow where this compound (A) undergoes a cross-coupling reaction (B) to yield a functionalized intermediate (C). This intermediate can then be subjected to a cyclization reaction (D) to form a heterocyclic product (E). Subsequent functionalization steps (F) can then lead to the final target molecule (G), which could be an active pharmaceutical ingredient (API) or an agrochemical. Iodoanilines, in general, are crucial starting materials for the synthesis of various APIs, including antifungal agents and neuroprotective drugs.[3]

Role in Drug Development

The core structure of this compound is a precursor to a variety of heterocyclic systems that are of significant interest in medicinal chemistry. The ability to introduce substituents at the 2-position via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

For instance, the synthesis of indole derivatives, a common motif in many pharmaceuticals, can be achieved through the coupling of N-substituted 2-iodoanilines with terminal acetylenes followed by an electrophilic cyclization.

Experimental Protocol: Synthesis of 3-Iodoindoles from N,N-Dialkyl-2-iodoanilines

This protocol outlines a general procedure for the synthesis of substituted indoles, which can be adapted from this compound.

Step 1: Sonogashira Coupling

-

In a flask, combine the this compound (5 mmol), a terminal acetylene (6.0 mmol), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %) in triethylamine (12.5 ml).

-

Stir the mixture for a few minutes and then flush with argon.

-

Seal the flask and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the resulting solution, wash with a saturated aqueous NaCl solution, and extract with diethyl ether.[4]

Step 2: Iodocyclization

-

Dissolve the product from Step 1 (0.25 mmol) in CH₂Cl₂ (3 ml).

-

Gradually add a solution of iodine (2 equivalents) in CH₂Cl₂ (2 ml).

-

Flush the reaction mixture with argon and stir at room temperature.

-

Quench the excess iodine by washing with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the aqueous solution with diethyl ether to isolate the 3-iodoindole product.[4]

The following diagram illustrates the logical flow of this synthetic strategy.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity make it a valuable tool for researchers and professionals in drug development. The synthetic protocols and workflows outlined in this guide provide a foundation for the effective utilization of this compound in various research and development endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-ethyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-2-iodoaniline. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science in the characterization and quality control of this important chemical intermediate.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis. Its bifunctional nature, possessing both a secondary amine and an aryl iodide, makes it a versatile building block for the construction of more complex molecules, including pharmaceuticals and functional materials. Accurate spectroscopic data is paramount for the unambiguous identification and purity assessment of this compound. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, based on predictive models and analysis of structurally related compounds.

Predicted NMR Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using established NMR prediction software and refined by comparing with experimental data from analogous compounds such as 2-iodoaniline and N-ethylaniline.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The spectrum is expected to exhibit distinct signals corresponding to the ethyl group protons and the aromatic protons of the substituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~7.75 | Doublet of doublets | 1H | H-6 | J = 7.8, 1.5 Hz |

| ~7.25 | Triplet of doublets | 1H | H-4 | J = 8.0, 1.5 Hz |

| ~6.70 | Doublet of doublets | 1H | H-3 | J = 8.2, 1.0 Hz |

| ~6.55 | Triplet of doublets | 1H | H-5 | J = 7.5, 1.0 Hz |

| ~4.50 (broad) | Singlet | 1H | N-H | - |

| ~3.20 | Quartet | 2H | -CH₂- | J = 7.2 Hz |

| ~1.30 | Triplet | 3H | -CH₃ | J = 7.2 Hz |

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-1 (C-N) |

| ~98.0 | C-2 (C-I) |

| ~139.5 | C-6 |

| ~129.0 | C-4 |

| ~119.0 | C-3 |

| ~115.0 | C-5 |

| ~38.0 | -CH₂- |

| ~14.5 | -CH₃ |

Structural Assignment and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of the nuclei. The electron-withdrawing inductive effect of the iodine atom is expected to deshield the adjacent aromatic protons and carbons. Conversely, the electron-donating effect of the ethylamino group will shield the ortho and para positions.

Caption: Logical relationship of NMR assignments to the molecular structure.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar aniline derivatives.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, along with a standardized experimental protocol for data acquisition. This information serves as a valuable resource for scientists and researchers, facilitating the accurate identification and characterization of this important synthetic intermediate. The provided diagrams and tables are designed for clarity and ease of use in a laboratory setting.

References

An In-depth Technical Guide on the Solubility and Stability of N-ethyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-ethyl-2-iodoaniline, a key intermediate in various synthetic applications. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties and methodologies for its characterization. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates likely characteristics based on the known properties of its parent compound, 2-iodoaniline, and general principles of organic chemistry.

Physicochemical Properties

This compound is a derivative of 2-iodoaniline, and its properties are expected to be influenced by the presence of the N-ethyl group. A summary of the known properties of 2-iodoaniline, which can serve as a baseline for understanding this compound, is presented below.

| Property | Value (for 2-iodoaniline) | Reference |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 262.0±23.0 °C (Predicted) | [2] |

| Appearance | Yellow to brown crystalline needles | [2] |

| pKa | 2.6 (at 25 °C) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. Based on the known solubility of 2-iodoaniline, the expected solubility profile of this compound is summarized below. The addition of the ethyl group is anticipated to slightly increase its lipophilicity.

| Solvent | Expected Solubility of this compound | Basis of Expectation (from 2-iodoaniline data) |

| Water | Insoluble | 2-iodoaniline is insoluble in water.[2][3][4] |

| Chloroform | Soluble | 2-iodoaniline is soluble in chloroform.[2] |

| Dichloromethane (DCM) | Soluble | 2-iodoaniline is soluble in DCM.[2] |

| Ethyl Acetate | Soluble | 2-iodoaniline is soluble in ethyl acetate.[2] |

| Toluene | Soluble | 2-iodoaniline is soluble in toluene.[2] |

| Ethanol | Soluble | 2-iodoaniline is soluble in alcohol.[4][5] |

| Diethyl Ether | Soluble | 2-iodoaniline is soluble in ether.[4][5] |

| Benzene | Soluble | 2-iodoaniline is soluble in benzene.[4][5] |

| Hexane | Sparingly soluble to insoluble | 2-iodoaniline is purified from benzene/petroleum ether, suggesting lower solubility in nonpolar aliphatic hydrocarbons.[2] |

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. The stability is expected to be similar to that of 2-iodoaniline, which is known to be sensitive to light.

| Condition | Expected Stability | Basis of Expectation (from 2-iodoaniline data) |

| Temperature | Stable under normal temperatures and pressures. | 2-iodoaniline is stable under normal temperatures and pressures.[3] |

| Light | Light sensitive. | 2-iodoaniline is light sensitive.[2] |

| pH | Likely stable in neutral and acidic conditions; potential for degradation under strongly basic conditions. | Aromatic amines can be susceptible to oxidation, which can be pH-dependent. |

| Air/Oxygen | Potential for gradual oxidation over time. | Anilines can be susceptible to oxidation. |

Experimental Protocols

To facilitate further research, detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven (e.g., at 60 °C) for a defined period.

-

Photolytic Degradation: Expose solid this compound to light in a photostability chamber according to ICH guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

-

Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples.

Caption: Factors influencing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on the characteristics of its parent compound, 2-iodoaniline. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound. A thorough characterization of these properties is essential for the successful application of this compound in pharmaceutical development and other synthetic endeavors. It is recommended that the proposed experimental protocols be performed to establish a definitive solubility and stability profile for this compound.

References

- 1. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodoaniline | 615-43-0 [chemicalbook.com]

- 3. 2-Iodoaniline | 615-43-0, 2-Iodoaniline Formula - ECHEMI [echemi.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]

N-ethyl-2-iodoaniline safety data sheet and handling precautions

Introduction

N-ethyl-2-iodoaniline is a substituted aniline derivative. Due to the presence of the iodo- and ethyl- functional groups on the aniline scaffold, this compound is of interest to researchers in synthetic organic chemistry and drug development. The safety profile of this compound is not well-documented; however, based on analogous structures, it is prudent to handle it as a hazardous chemical with potential for toxicity and irritation. This guide provides a summary of the likely hazards, handling precautions, and emergency procedures.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be classified as follows:

Globally Harmonized System (GHS) Classification (Predicted)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][5] |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for structurally related compounds to provide an estimation of its properties.

| Property | 2-Iodoaniline | N-Ethylaniline | This compound |

| CAS Number | 615-43-0 | 103-69-5 | 133286-16-5 |

| Molecular Formula | C₆H₆IN | C₈H₁₁N | C₈H₁₀IN[6] |

| Molecular Weight | 219.02 g/mol | 121.18 g/mol | 247.08 g/mol |

| Appearance | Crystalline Needles | Colorless liquid, turns brown on exposure to light and air | Not available |

| Melting Point | 55-58 °C | -63 °C | Not available |

| Boiling Point | 262.0±23.0 °C | 205 °C | Not available |

| Flash Point | >230 °F | 85 °C | Not available |

| Solubility | Insoluble in water | Insoluble in water | Not available |

Experimental Protocols: Safe Handling Procedures

Given the predicted hazards, the following handling procedures are recommended. These are general guidelines and should be adapted to specific laboratory conditions through a formal risk assessment.

4.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all manipulations of this compound, including weighing, transferring, and reactions.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Clothing: Long pants and closed-toe shoes are required.

-

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

4.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

Protect from light.

4.5. Spill and Disposal

-

Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling hazardous chemicals like this compound.

Caption: Chemical Hazard Assessment and Handling Workflow.

Caption: Emergency First-Aid Response Protocol.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a conservative approach to its handling is warranted based on the known hazards of similar iodo- and ethyl- substituted anilines. It should be treated as a compound that is harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. Strict adherence to the safe handling procedures outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure for researchers and drug development professionals. A thorough, substance-specific risk assessment should always be completed before any new experimental work with this compound is undertaken.

References

A Technical Guide to High-Purity N-ethyl-2-iodoaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethyl-2-iodoaniline, a key intermediate in pharmaceutical synthesis. Due to the limited direct commercial availability of this compound in high-purity grades, this document focuses on providing reliable sourcing options for its precursor and a detailed, synthesized protocol for its preparation and purification. This guide is intended to empower researchers to obtain high-quality this compound for their drug discovery and development endeavors.

Commercial Sourcing Landscape

Direct commercial suppliers of high-purity this compound are limited, with some major suppliers listing the product as currently unavailable. However, the hydrochloride salt and the primary precursor, 2-iodoaniline, are readily available from multiple vendors. Researchers requiring the free base will likely need to synthesize and purify it in-house.

Below is a summary of potential suppliers for this compound, its hydrochloride salt, and its key precursor. Purity and availability should be confirmed with the respective suppliers.

| Compound | Supplier | CAS Number | Purity/Notes | Availability |

| This compound | Sigma-Aldrich | 133286-16-5 | Not Specified | Currently Unavailable[1] |

| CymitQuimica | 133286-16-5 | 98% | Discontinued | |

| This compound hydrochloride | Sigma-Aldrich | 2416231-71-3 | Not Specified | Available |

| 2-Iodoaniline | Sigma-Aldrich | 615-43-0 | >98% | Available |

| TCI America | 615-43-0 | >98% | Available | |

| Thermo Scientific Chemicals | 615-43-0 | 98+% | Available |

Synthesis and Purification of High-Purity this compound

The following section details a robust experimental protocol for the synthesis of this compound via N-alkylation of 2-iodoaniline, followed by a comprehensive purification procedure.

Synthesis Pathway

The synthesis proceeds via a standard nucleophilic substitution reaction where the nitrogen atom of 2-iodoaniline attacks the electrophilic ethyl group of an ethylating agent.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-ethyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of N-ethyl-2-iodoaniline. Due to the nature of the substituents, a direct electrophilic attack on the aromatic ring can lead to a mixture of products and undesirable side reactions. Therefore, this guide focuses on a strategic approach involving the protection of the secondary amine, subsequent electrophilic substitution, and final deprotection. This methodology allows for greater control over regioselectivity and yield, which is crucial in the synthesis of complex organic molecules for drug development and other applications.

Core Concepts: Directing Effects and Reactivity

The regioselectivity of electrophilic substitution on the this compound ring is governed by the electronic properties of the two substituents: the N-ethylamino group (-NH-CH₂CH₃) and the iodine atom (-I).

-

N-Ethylamino Group: This is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring much more susceptible to electrophilic attack at these positions. The N-ethylamino group is, therefore, a strong ortho-, para-director.

-

Iodo Group: The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[1] Halogens are unique in that they are deactivating yet ortho-, para-directing.[1]

In this compound, the powerful activating and directing effect of the N-ethylamino group dominates over the weaker directing effect of the iodine atom. Therefore, electrophilic substitution is expected to occur predominantly at the positions para and ortho to the N-ethylamino group (positions 4 and 6). Position 6 is sterically hindered by the adjacent iodine atom, so the major product is anticipated to be the 4-substituted isomer.

However, direct electrophilic substitution on this compound presents challenges:

-

Nitration: The strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acids) will protonate the basic N-ethylamino group to form an N-ethylanilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a complex mixture of products.

-

Friedel-Crafts Reactions: The Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylation and acylation will complex with the lone pair of electrons on the nitrogen atom of the N-ethylamino group.[2] This deactivates the ring towards electrophilic substitution.[2]

-

Halogenation and Sulfonation: While possible, the high reactivity of the unprotected aniline derivative can lead to over-substitution and side reactions.

To overcome these challenges, a protection-substitution-deprotection strategy is employed. The most common and effective protecting group for the amino functionality in this context is the acetyl group.

Strategic Approach: Protection, Substitution, and Deprotection

A robust strategy for the selective electrophilic substitution of this compound involves a three-step sequence. This workflow ensures high yields and predictable regioselectivity.

Caption: A three-step strategic workflow for the electrophilic substitution of this compound.

Experimental Protocols

Step 1: N-Acetylation of this compound (Protection)

The N-ethylamino group is protected as an acetamide to moderate its activating effect and prevent side reactions.

Reaction:

This compound + Acetic Anhydride → N-acetyl-N-ethyl-2-iodoaniline + Acetic Acid

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-acetyl-N-ethyl-2-iodoaniline.

Step 2: Electrophilic Aromatic Substitution of N-acetyl-N-ethyl-2-iodoaniline

With the amino group protected, the N-acetyl-N-ethyl group now acts as a moderately activating ortho-, para-director. The substitution is strongly directed to the position para to the amide group (C4 position), which is also ortho to the iodo group.

Caption: Regioselectivity of electrophilic attack on N-acetyl-N-ethyl-2-iodoaniline.

Reaction:

N-acetyl-N-ethyl-2-iodoaniline + HNO₃/H₂SO₄ → N-acetyl-N-ethyl-2-iodo-4-nitroaniline

Experimental Protocol:

-

To a stirred solution of N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to afford pure N-acetyl-N-ethyl-2-iodo-4-nitroaniline.

Reaction:

N-acetyl-N-ethyl-2-iodoaniline + Br₂ → N-acetyl-4-bromo-N-ethyl-2-iodoaniline + HBr

Experimental Protocol:

-

Dissolve N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with constant stirring at room temperature.

-

Continue stirring for 1-2 hours after the addition is complete, or until the bromine color persists.

-

Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain pure N-acetyl-4-bromo-N-ethyl-2-iodoaniline.

Reaction:

N-acetyl-N-ethyl-2-iodoaniline + SO₃/H₂SO₄ → 3-acetamido-N-ethyl-4-iodobenzenesulfonic acid

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, place N-acetyl-N-ethyl-2-iodoaniline (1.0 eq).

-

Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃, 2-3 eq) dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product will precipitate. Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.

-

The product can be purified by recrystallization from water.

Reaction:

N-acetyl-N-ethyl-2-iodoaniline + Acetyl Chloride + AlCl₃ → N-acetyl-4-acetyl-N-ethyl-2-iodoaniline + HCl

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C, then add a solution of N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Step 3: Hydrolysis of the N-Acetyl Group (Deprotection)

The final step is the removal of the acetyl protecting group to regenerate the N-ethylamino functionality. This can be achieved under either acidic or basic conditions.

a) Acid-Catalyzed Hydrolysis:

Reaction:

Substituted N-acetyl-N-ethyl-2-iodoaniline + H₂O/H⁺ → Substituted this compound + Acetic Acid

Experimental Protocol:

-

Suspend the substituted N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

b) Base-Catalyzed Hydrolysis:

Reaction:

Substituted N-acetyl-N-ethyl-2-iodoaniline + NaOH → Substituted this compound + Sodium Acetate

Experimental Protocol:

-

Dissolve the substituted N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the product as required.

Data Presentation: Summary of Reactions and Expected Products

The following table summarizes the expected major products and representative yields for the electrophilic substitution reactions on N-acetyl-N-ethyl-2-iodoaniline. Yields are based on analogous reactions reported in the literature for structurally similar substrates.

| Electrophilic Reagent | Reaction | Major Product | Representative Yield (%) |

| HNO₃ / H₂SO₄ | Nitration | N-acetyl-N-ethyl-2-iodo-4-nitroaniline | 70-85 |

| Br₂ in Acetic Acid | Bromination | N-acetyl-4-bromo-N-ethyl-2-iodoaniline | 80-90 |

| Fuming H₂SO₄ | Sulfonation | 3-acetamido-N-ethyl-4-iodobenzenesulfonic acid | 65-75 |

| CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | N-acetyl-4-acetyl-N-ethyl-2-iodoaniline | 50-65 |

Conclusion

The electrophilic substitution reactions of this compound are best approached through a strategic protection-substitution-deprotection sequence. By protecting the N-ethylamino group as an acetamide, the reactivity of the aromatic ring is moderated, and the regioselectivity of the substitution is controlled, leading predominantly to the formation of 4-substituted products. This guide provides detailed experimental protocols and expected outcomes for nitration, halogenation, sulfonation, and Friedel-Crafts acylation, offering a valuable resource for researchers and professionals in drug development and organic synthesis. The presented methodologies allow for the synthesis of a variety of substituted this compound derivatives with a high degree of control and in good yields.

References

Theoretical Calculations on the Molecular Structure of N-ethyl-2-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural and electronic characterization of N-ethyl-2-iodoaniline. In the absence of specific published theoretical data for this molecule, this document outlines a robust computational approach based on well-established quantum chemical methods. The protocols detailed herein are designed to yield valuable insights into the molecular geometry, vibrational properties, and electronic structure of this compound, which are critical for understanding its chemical behavior and potential applications in drug development. This guide leverages findings from studies on analogous compounds, such as 2-iodoaniline and other N-alkylanilines, to propose a reliable computational workflow.

Introduction

This compound is an aniline derivative of interest in synthetic and medicinal chemistry. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry offers a powerful and cost-effective means to elucidate these molecular characteristics.[1][2] This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for organic molecules.[3][4] The methodologies described are intended to serve as a detailed protocol for researchers initiating computational studies on this and related compounds.

Theoretical Background and Computational Methods

The primary theoretical approach for studying organic molecules like this compound is quantum chemistry, with DFT being a prominent method.[1][5][6] DFT calculations determine the electronic structure of a molecule to derive its energy and other properties.[3]

Density Functional Theory (DFT)

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.[3] A popular and effective functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[4]

Basis Sets

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing a heavy atom like iodine, it is crucial to use a basis set that can adequately describe its electron configuration. A combination of Pople-style basis sets, such as 6-311++G(d,p) for lighter atoms (C, H, N), and a basis set with effective core potentials (ECPs) like LANL2DZ for iodine, is a common and effective choice.[7]

Proposed Computational Workflow

A systematic computational study of this compound would involve the following steps, as illustrated in the diagram below.

References

The Strategic Role of N-ethyl-2-iodoaniline in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as building blocks for targeted therapeutics is of paramount importance. N-ethyl-2-iodoaniline, a halogenated aromatic amine, is emerging as a strategic precursor in the synthesis of complex heterocyclic compounds, particularly in the development of potent kinase inhibitors for oncology. This technical guide delineates the potential applications of this compound in medicinal chemistry, with a focus on its utility in constructing quinazoline-based kinase inhibitors. It provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes, quantitative biological data on analogous compounds, and the underlying signaling pathways.

Core Applications in Kinase Inhibitor Synthesis

This compound serves as a versatile starting material for the synthesis of bioactive molecules due to the presence of three key functional handles: the ethylamino group, the iodo substituent, and the aromatic ring. The iodine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The ethylamino group can participate in cyclization reactions to form heterocyclic systems and can be further functionalized to modulate the pharmacological properties of the final compound.

A primary application of this compound is in the synthesis of the quinazoline core, a privileged scaffold in numerous FDA-approved kinase inhibitors. These drugs, such as gefitinib, erlotinib, and lapatinib, are pivotal in the treatment of various cancers by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Hypothetical Synthesis of a Quinazoline-Based Kinase Inhibitor

While specific examples of drugs derived directly from this compound are not extensively documented in publicly available literature, a plausible synthetic route to a novel quinazoline kinase inhibitor can be extrapolated from established protocols for similar compounds. The following workflow illustrates a potential synthetic pathway.

Methodological & Application

Application Notes and Protocols: N-ethyl-2-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-ethyl-2-iodoaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational for the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research. This compound serves as a key intermediate for the introduction of a substituted aminoethylphenyl moiety, a common structural motif in biologically active compounds.

The palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer powerful and efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in the construction of diverse molecular architectures from a readily accessible starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various aryl or vinyl boronic acids or esters provides access to N-ethyl-2-aminobiphenyls and their derivatives, which are precursors to carbazoles and other heterocyclic compounds of medicinal interest.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Iodoanilines

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |

| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

This table presents representative data for Suzuki-Miyaura reactions of 2-iodoanilines to illustrate typical conditions and yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 247 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-ethyl-2-aminobiphenyl.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound allows for the synthesis of N-ethyl-2-vinylanilines, which are valuable precursors for the synthesis of indoles and other nitrogen-containing heterocycles through intramolecular cyclization.

Quantitative Data Summary: Heck Reaction of 2-Iodoanilines

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 85 |

| 2 | 2-Iodoaniline | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 90 |

| 3 | N-allyl-2-iodoaniline | (Intramolecular) | Pd(OAc)₂ (5) | - | Et₃N | PEG-400 | 50 | High |

This table presents representative data for Heck reactions of 2-iodoanilines to illustrate typical conditions and yields.

Experimental Protocol: Heck Reaction of this compound with Styrene

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 247 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 279 µL) under an argon atmosphere.

-

Reaction Execution: Seal the tube and heat the mixture to 100°C for 16 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-ethyl-2-vinylaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[1][2] This reaction can be used to introduce a secondary or primary amine at the 2-position of N-ethylaniline, leading to the synthesis of N-ethyl-1,2-diaminobenzene derivatives, which are important scaffolds in medicinal chemistry.

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 98 |

| 2 | 4-Iodoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 94 |

| 3 | 2-Iodotoluene | Benzylamine | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ | t-BuOH | 110 | 89 |

This table presents representative data for Buchwald-Hartwig amination of aryl iodides to illustrate typical conditions and yields.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: To a glovebox-dried Schlenk tube, add this compound (1.0 mmol, 247 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.6 mg).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100°C for 18 hours.

-

Work-up: After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-ethyl-N'-(morpholino)aniline.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, when applied to this compound, produces N-ethyl-2-(alkynyl)anilines, which are versatile intermediates for the synthesis of indoles and other fused nitrogen heterocycles.[4]

Quantitative Data Summary: Sonogashira Coupling of 2-Iodoanilines

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 95 |

| 2 | 2-Iodoaniline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | DMF | 50 | 92 |

| 3 | 4-Nitro-2-iodoaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | 60 | 88 |

This table presents representative data for Sonogashira coupling of 2-iodoanilines to illustrate typical conditions and yields.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 247 mg) in degassed triethylamine (10 mL).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.01 mmol, 1.9 mg) to the solution under an argon atmosphere.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-ethyl-2-(phenylethynyl)aniline.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Relationship of this compound to potential cross-coupling products.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted indoles, a crucial scaffold in numerous natural products and pharmaceuticals, starting from N-ethyl-2-iodoaniline. The methodologies described herein utilize palladium-catalyzed cross-coupling reactions, offering versatile and efficient routes to a variety of substituted indole derivatives.

Introduction

The indole nucleus is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The development of efficient and modular synthetic routes to substituted indoles is therefore of significant interest. Palladium-catalyzed reactions, such as the Larock indole synthesis and Sonogashira coupling, have emerged as powerful tools for the construction of the indole ring system from readily available 2-haloanilines.[1][2][3][4][5] This document outlines detailed protocols for the synthesis of N-ethyl substituted indoles from this compound via two primary palladium-catalyzed pathways: the Larock heteroannulation and a two-step Sonogashira coupling followed by cyclization.

Synthetic Strategies

Two robust palladium-catalyzed methods for the synthesis of substituted indoles from this compound are presented:

-

Method A: Larock Indole Synthesis. A one-pot palladium-catalyzed heteroannulation of this compound with a disubstituted alkyne to directly form 2,3-disubstituted N-ethylindoles.[2][3][4][5]

-

Method B: Sonogashira Coupling and Cyclization. A two-step sequence involving an initial palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an electrophilic or base-mediated cyclization of the resulting 2-alkynyl-N-ethylaniline intermediate.[6][7][8][9]

Reaction Mechanisms

The general mechanisms for these transformations are depicted below.

Figure 1: Larock Indole Synthesis Mechanism.

Figure 2: Sonogashira Coupling and Cyclization Workflow.

Experimental Protocols

Materials and General Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. This compound can be prepared from 2-iodoaniline via standard N-alkylation procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Method A: Larock Synthesis of N-Ethyl-2,3-disubstituted Indoles

This protocol is adapted from the general Larock indole synthesis conditions.[2][3][5]

Protocol:

-

To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and lithium chloride (LiCl, 1.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by the disubstituted alkyne (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-2,3-disubstituted indole.

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | Disubstituted Alkyne, Pd(OAc)₂, K₂CO₃, LiCl |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 60-85% |

Table 1: Summary of Reaction Conditions for Larock Indole Synthesis.

Method B: Sonogashira Coupling Followed by Cyclization

This two-step protocol provides access to 2-substituted and 2,3-disubstituted indoles.

This protocol is based on standard Sonogashira coupling conditions.[6][8]

Protocol:

-

To a dry Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.01 mmol, 1 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at 50 °C for 4-8 hours.

-

Remove the solvent under reduced pressure.

-